1-[4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]hex-5-yn-1-one
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Overview
Description
1-[4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]hex-5-yn-1-one is a complex organic compound featuring a thiazole ring, a piperidine ring, and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]hex-5-yn-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The thiazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution or reductive amination.
Introduction of the Alkyne Group: The final step involves the coupling of the piperidine-thiazole intermediate with an alkyne-containing reagent, such as a terminal alkyne, using palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]hex-5-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazole ring or the alkyne group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
1-[4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]hex-5-yn-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors of specific enzymes or receptors.
Materials Science: Its alkyne group allows for polymerization reactions, making it useful in the synthesis of advanced materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways involving thiazole and piperidine derivatives.
Mechanism of Action
The mechanism of action of 1-[4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]hex-5-yn-1-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-[4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]hex-5-yn-1-one: shares structural similarities with other thiazole and piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a thiazole ring, a piperidine ring, and an alkyne group
Properties
IUPAC Name |
1-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]hex-5-yn-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS/c1-5-6-7-8-18(22)21-11-9-15(10-12-21)13-17-20-16(14-23-17)19(2,3)4/h1,14-15H,6-13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIIFVMEAQGOCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CC2CCN(CC2)C(=O)CCCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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